molecular formula C4H12ClN B3189352 (R)-Butan-2-amine hydrochloride CAS No. 31519-51-4

(R)-Butan-2-amine hydrochloride

Cat. No.: B3189352
CAS No.: 31519-51-4
M. Wt: 109.6 g/mol
InChI Key: VBPUICBFVUTJSE-PGMHMLKASA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine) .


Synthesis Analysis

The synthesis of amines and their hydrochlorides can vary greatly depending on the specific compound. For example, one common method for synthesizing amines is through the reaction of an alkyl halide with ammonia .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. The nitrogen atom has a lone pair of electrons, which makes amines basic. When an amine forms a salt with hydrochloric acid, the nitrogen atom bonds with a chloride ion .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines and their hydrochlorides can vary greatly depending on the specific compound. For example, amines can be gases, liquids, or solids at room temperature, and they can be soluble or insoluble in water .

Scientific Research Applications

Enantioselective Synthesis

A study presented a method for preparing enantiomers of tert-butyl(methyl)phenylsilane, employing (R)-(−)-2-amino-1-butanol to give hydrochloride. This process involves diastereomer separation and reduction, showcasing the application of (R)-Butan-2-amine derivatives in synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical synthesis and chiral chemistry (Jankowski et al., 1999).

Hydrodenitrogenation Studies

Investigations into the steric course of hydrodenitrogenation reactions of 2-(R)- and 2-(S)-butylamine to 2-butanethiol and di-sec-butylamine revealed insights into the reaction mechanisms. This study highlighted the role of (R)-Butan-2-amine derivatives in understanding reaction pathways and mechanisms, which is vital for optimizing industrial chemical processes (Kukula et al., 2005).

Biosynthesis of Chiral Amines

A novel (R)-selective transaminase from Actinobacteria sp. was applied in the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for Dolutegravir, an HIV/AIDS treatment drug. This study exemplifies the application of (R)-Butan-2-amine hydrochloride in biocatalysis, contributing to greener and more efficient synthesis of pharmaceuticals (Tang et al., 2019).

Lipase-Catalyzed Enantiomer Separation

Research on the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases led to the synthesis of (R)-GABOB and (R)-Carnitine Hydrochloride, demonstrating the utility of this compound in enzyme-catalyzed enantioselective separations, which are crucial for producing enantiopure pharmaceuticals (Kamal et al., 2007).

Ionic Liquids in Esterification

A study on the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol in ionic liquids using Candida rugosa lipase highlights the role of this compound in understanding solvent effects on enzyme catalysis, paving the way for innovative catalytic processes in green chemistry (Gubicza et al., 2003).

Mechanism of Action

The mechanism of action of amines and their hydrochlorides can vary greatly depending on the specific compound and its biological targets .

Safety and Hazards

The safety and hazards associated with amines and their hydrochlorides can vary greatly depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for the specific compound for accurate information .

Future Directions

The future directions of research and development involving amines and their hydrochlorides can vary greatly depending on the specific compound and its applications .

Properties

IUPAC Name

(2R)-butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPUICBFVUTJSE-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31519-51-4
Record name 2-Butanamine, hydrochloride, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31519-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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